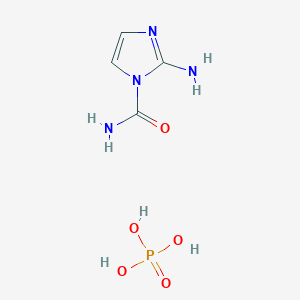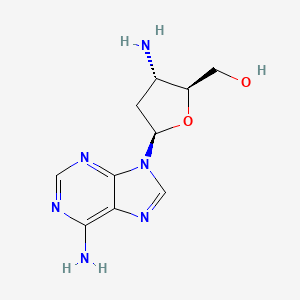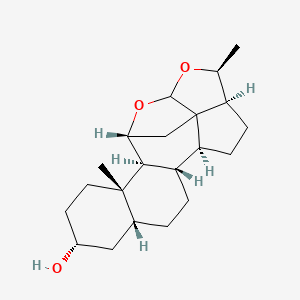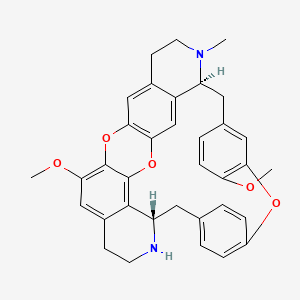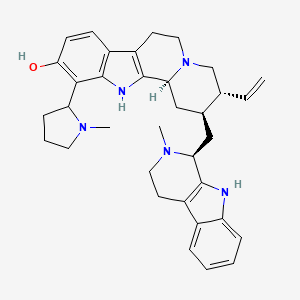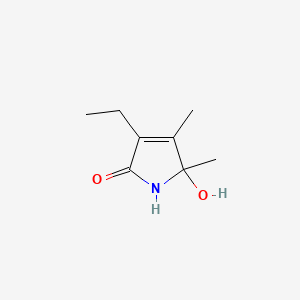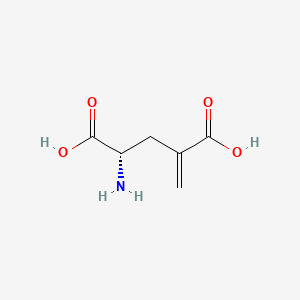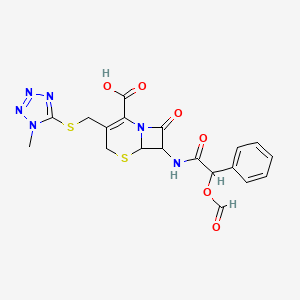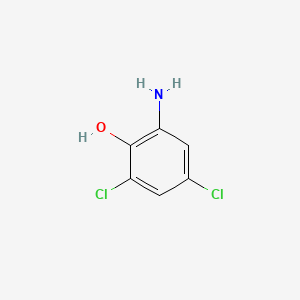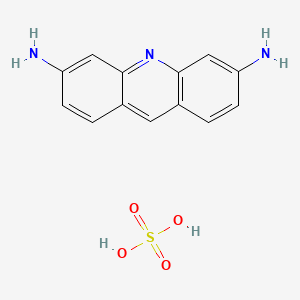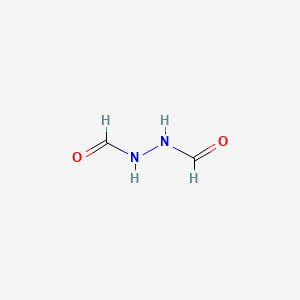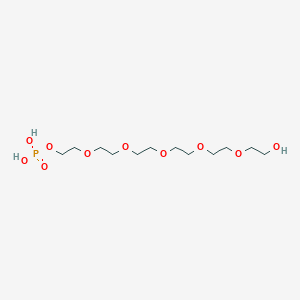![molecular formula C21H26O4 B1218917 (1S,2S,3R,11S,12S,15S)-3-methyl-18,22-dioxahexacyclo[17.2.1.02,11.03,8.012,20.015,20]docos-7-ene-6,16-dione](/img/structure/B1218917.png)
(1S,2S,3R,11S,12S,15S)-3-methyl-18,22-dioxahexacyclo[17.2.1.02,11.03,8.012,20.015,20]docos-7-ene-6,16-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S,3R,11S,12S,15S)-3-methyl-18,22-dioxahexacyclo[172102,1103,8012,20015,20]docos-7-ene-6,16-dione is a synthetic steroid compound with a complex molecular structure It is characterized by the presence of two epoxide groups and a pregnane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2S,3R,11S,12S,15S)-3-methyl-18,22-dioxahexacyclo[17.2.1.02,11.03,8.012,20.015,20]docos-7-ene-6,16-dione typically involves multiple steps, starting from simpler steroid precursors. One common route involves the epoxidation of pregn-4-ene-3,20-dione derivatives. The reaction conditions often include the use of peracids or other oxidizing agents to introduce the epoxide groups at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: (1S,2S,3R,11S,12S,15S)-3-methyl-18,22-dioxahexacyclo[17.2.1.02,11.03,8.012,20.015,20]docos-7-ene-6,16-dione can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of additional functional groups.
Reduction: Reduction reactions can convert the epoxide groups into diols.
Substitution: Nucleophilic substitution reactions can replace the epoxide groups with other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Peracids, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the epoxide groups can yield diols, while nucleophilic substitution can introduce various functional groups .
Scientific Research Applications
(1S,2S,3R,11S,12S,15S)-3-methyl-18,22-dioxahexacyclo[17.2.1.02,11.03,8.012,20.015,20]docos-7-ene-6,16-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex steroid compounds.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialized chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1S,2S,3R,11S,12S,15S)-3-methyl-18,22-dioxahexacyclo[17.2.1.02,11.03,8.012,20.015,20]docos-7-ene-6,16-dione involves its interaction with specific molecular targets and pathways. The compound can bind to steroid receptors, modulating their activity and influencing gene expression. Additionally, the presence of epoxide groups allows it to form covalent bonds with nucleophilic sites in proteins and DNA, potentially altering their function .
Comparison with Similar Compounds
Pregn-4-ene-3,20-dione, 11-hydroxy-: A hydroxylated derivative with different biological activity.
11,18,21-Trihydroxypregn-4-ene-3,20-dione: A trihydroxylated compound with distinct chemical properties.
Pregn-4-ene-3,20-dione, 11,17,21-trihydroxy-: Another hydroxylated derivative with unique applications.
Uniqueness: (1S,2S,3R,11S,12S,15S)-3-methyl-18,22-dioxahexacyclo[17.2.1.02,11.03,8.012,20.015,20]docos-7-ene-6,16-dione is unique due to the presence of two epoxide groups, which confer distinct reactivity and potential for forming covalent bonds with biological molecules. This makes it a valuable compound for studying specific biochemical pathways and developing novel therapeutic agents .
Properties
Molecular Formula |
C21H26O4 |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
(1S,2S,3R,11S,12S,15S)-3-methyl-18,22-dioxahexacyclo[17.2.1.02,11.03,8.012,20.015,20]docos-7-ene-6,16-dione |
InChI |
InChI=1S/C21H26O4/c1-20-7-6-12(22)8-11(20)2-3-13-14-4-5-15-16(23)10-24-19-21(14,15)9-17(25-19)18(13)20/h8,13-15,17-19H,2-7,9-10H2,1H3/t13-,14-,15+,17-,18+,19?,20-,21?/m0/s1 |
InChI Key |
ACLQUYHRDOCPTN-RCTQUVNZSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@@H]4CC56[C@H]3CC[C@@H]5C(=O)COC6O4 |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C4CC56C3CCC5C(=O)COC6O4 |
Synonyms |
11,18-18,21-diepoxypregn-4-ene-3,20-dione 18,21-anhydroaldosterone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




